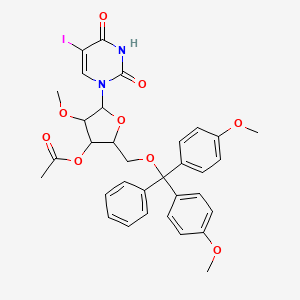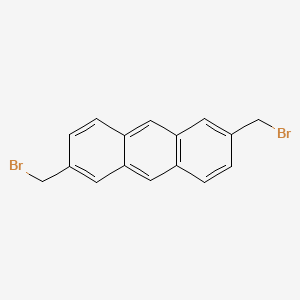
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose: is a methylated form of ribose, a sugar that forms the backbone of polysaccharides and is modified with glycosylation . This compound is a purine nucleoside analog, which means it mimics the structure of purine nucleosides and has broad antitumor activity targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves several key steps. One method includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement using hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in high purity for research purposes. Custom synthesis services are available to produce this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is used as a building block for the synthesis of more complex molecules. It is also used in studies involving carbohydrate chemistry and nucleoside analogs .
Biology: In biology, this compound is used to study the structure and function of nucleosides and their analogs. It is also used in research involving glycosylation and polysaccharide formation .
Medicine: In medicine, this compound has shown potential as an antitumor agent. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Industry: In industry, this compound is used in the development of pharmaceuticals and other chemical products. It is also used in the production of high-purity reference standards for pharmaceutical testing .
Mécanisme D'action
The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves its role as a purine nucleoside analog. It mimics the structure of natural nucleosides and interferes with DNA synthesis. This interference leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose: This compound is also a purine nucleoside analog with similar antitumor activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: This compound is another nucleoside analog used in similar research applications.
Uniqueness: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is unique due to its specific structure and the presence of the toluoyl group, which enhances its antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C16H20O5 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3 |
Clé InChI |
IEUQQRYRFFBWPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)


